2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with ethoxyphenyl and fluoro-nitrophenyl groups
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.
Biological Research: The compound could be used as a probe to study various biological pathways, particularly those involving oxidative stress and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: The ethoxyphenyl and fluoro-nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Acylation: The final step involves the acylation of the pyridazinone core with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) and solvents like DMF or DMSO are frequently employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors involved in disease pathways. The fluoro-nitrophenyl group could interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyridazinone core might provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide
- 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide
Uniqueness
What sets 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide apart is the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a unique candidate for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O5/c1-2-30-15-6-3-13(4-7-15)17-9-10-20(27)24(23-17)12-19(26)22-14-5-8-16(21)18(11-14)25(28)29/h3-11H,2,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFUQGWMBNDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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